molecular formula C24H21B3O3 B13354828 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane CAS No. 16396-62-6

2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B13354828
CAS No.: 16396-62-6
M. Wt: 389.9 g/mol
InChI Key: JTGSJFSOAAJGPP-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane is a boroxine derivative, a cyclic trimer formed by the dehydration of boronic acids. Its structure consists of a six-membered B₃O₃ ring substituted with three 4-ethenylphenyl groups. The ethenyl (vinyl) substituents on the aromatic rings confer unique reactivity, enabling applications in polymer chemistry, dynamic covalent networks, and cross-coupling reactions . Boroxines are thermally stable and often serve as precursors or intermediates in organic synthesis and materials science.

Properties

CAS No.

16396-62-6

Molecular Formula

C24H21B3O3

Molecular Weight

389.9 g/mol

IUPAC Name

2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C24H21B3O3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2

InChI Key

JTGSJFSOAAJGPP-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with tris(4-vinylphenyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used in substitution reactions, often under the influence of catalysts or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can lead to the formation of epoxides, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:

    Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily related to its ability to participate in various chemical reactions. The vinyl groups can undergo polymerization, leading to the formation of complex polymeric structures. Additionally, the boron atoms in the trioxatriborinane core can interact with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural and Substituent Effects

The properties of boroxines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
2,4,6-Tris(4-ethenylphenyl)-boroxine 4-Ethenylphenyl ~540.3* High reactivity due to ethenyl groups; potential for polymerization Dynamic networks, cross-coupling
2,4,6-Tris(4-fluorophenyl)-boroxine 4-Fluorophenyl 448.59 Electron-withdrawing F enhances thermal stability; soluble in polar solvents Pharmaceuticals, OLEDs
2,4,6-Tris(4-bromophenyl)-boroxine 4-Bromophenyl ~590.4* Bromine enables halogen-bonding; air-stable but toxic Cross-coupling, crystal engineering
2,4,6-Tri-p-tolyl-boroxine p-Tolyl (4-methylphenyl) ~432.3* Electron-donating CH₃ improves solubility in organic solvents Suzuki-Miyaura reactions
2,4,6-Trimethyl-boroxine Methyl 127.93 Highly volatile; pyrophoric in monomeric form Small-molecule catalysis
Vinylboronic anhydride pyridine complex Vinyl 240.67 Reactive in Diels-Alder and cycloaddition; m.p. 44°C Polymer cross-linking
Tris(3,4-dichlorophenyl)-boroxine 3,4-Dichlorophenyl 518.40 Chlorine substituents enhance hydrolytic stability Flame retardants, corrosion inhibitors

*Calculated based on substituent contributions.

Reactivity and Stability

  • Ethenylphenyl Groups : The target compound’s ethenyl groups enable [2+2] cycloadditions or radical polymerization, making it suitable for self-healing materials . Compared to triallylborane (pyrophoric), its cyclic boroxine structure improves stability .
  • Fluorophenyl and Chlorophenyl Analogs : Electron-withdrawing substituents (F, Cl) increase thermal stability and resistance to hydrolysis but reduce nucleophilicity in cross-coupling reactions .
  • Methyl and Tolyl Derivatives: Electron-donating groups enhance solubility in non-polar solvents but may limit oxidative stability. Trimethyl-boroxine is highly reactive and requires careful handling .

Biological Activity

2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane (CAS Number: 22776-95-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties and cytotoxic effects.

Chemical Structure and Properties

The compound features a trioxatriborinane core with three 4-ethenylphenyl substituents. Its molecular formula is C24H25B3O3C_{24}H_{25}B_3O_3, and it has a molecular weight of approximately 439.59 g/mol. The presence of boron in its structure is significant as boron compounds are known for their unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of similar boron-containing compounds. While specific data on 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane is limited, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Related Boron Compounds

Compound NameTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Thiourea DerivativeStaphylococcus aureus, E. coli32 - 1024 µg/mL
Boronic Acid DerivativeCandida albicans256 - 32 µg/mL

The above table summarizes findings from related studies where boron compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

Cytotoxicity is another area of interest for boron-containing compounds. Research indicates that certain derivatives can exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. For instance:

  • Study Findings : A study on boron derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Mechanism : The proposed mechanism involves the disruption of cellular signaling and the induction of oxidative stress leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of a series of boron derivatives including those structurally similar to 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane.
    • Results : The study found that certain derivatives displayed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and E. coli, with MIC values as low as 32 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • Objective : To assess the cytotoxic effects of boron-based compounds on various cancer cell lines.
    • Results : The compounds induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 50 µM.

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